molecular formula C16H18BFO3 B14116768 5-(2-Fluorophenyl)furan-2-boronic acid pinacol ester CAS No. 1402240-86-1

5-(2-Fluorophenyl)furan-2-boronic acid pinacol ester

Cat. No.: B14116768
CAS No.: 1402240-86-1
M. Wt: 288.1 g/mol
InChI Key: XWVSGOIPSPCTIT-UHFFFAOYSA-N
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Description

5-(2-Fluorophenyl)furan-2-boronic acid pinacol ester is a boronic ester derivative that has gained significant attention in organic synthesis due to its stability and versatility. Boronic esters, including pinacol boronic esters, are valuable building blocks in organic chemistry, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Fluorophenyl)furan-2-boronic acid pinacol ester typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-fluorophenylfuran using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl₂ in a solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for boronic esters often involve similar catalytic processes but are optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of catalysts, solvents, and reaction conditions is fine-tuned to ensure scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

5-(2-Fluorophenyl)furan-2-boronic acid pinacol ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-(2-Fluorophenyl)furan-2-boronic acid pinacol ester in chemical reactions involves the formation of a boronate complex, which facilitates the transfer of the boron moiety to the target molecule. In Suzuki-Miyaura coupling, the boronate complex undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Fluorophenyl)furan-2-boronic acid pinacol ester is unique due to the presence of the fluorine atom, which can influence the electronic properties and reactivity of the compound. This makes it particularly useful in the synthesis of fluorinated organic molecules, which are important in pharmaceuticals and agrochemicals .

Properties

CAS No.

1402240-86-1

Molecular Formula

C16H18BFO3

Molecular Weight

288.1 g/mol

IUPAC Name

2-[5-(2-fluorophenyl)furan-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C16H18BFO3/c1-15(2)16(3,4)21-17(20-15)14-10-9-13(19-14)11-7-5-6-8-12(11)18/h5-10H,1-4H3

InChI Key

XWVSGOIPSPCTIT-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(O2)C3=CC=CC=C3F

Origin of Product

United States

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